
Mal-VC-PAB-ABAEP-Azonafide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-VC-PAB-ABAEP-Azonafide is a compound that serves as an agent-linker conjugate for antibody-drug conjugates (ADC). It exhibits potent antitumor activity by utilizing Azonafide, a cytotoxin, linked via the ADC linker Mal-VC-PAB . This compound is primarily used in scientific research for its anticancer properties.
Métodos De Preparación
Mal-VC-PAB-ABAEP-Azonafide is synthesized through a series of chemical reactions that involve the conjugation of Azonafide with the ADC linker Mal-VC-PAB . The synthetic route typically involves the following steps:
Activation of Azonafide: Azonafide is activated to form a reactive intermediate.
Conjugation with Mal-VC-PAB: The activated Azonafide is then conjugated with the ADC linker Mal-VC-PAB under controlled reaction conditions.
Purification: The resulting product is purified to obtain this compound with high purity.
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Análisis De Reacciones Químicas
Mal-VC-PAB-ABAEP-Azonafide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions involving the replacement of functional groups can modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Antibody-Drug Conjugates (ADCs)
Mal-VC-PAB-ABAEP-Azonafide serves as a crucial component in the development of ADCs, which are designed to selectively deliver cytotoxic drugs to tumor cells. The mechanism involves:
- Targeting Specificity : The antibody component of the ADC recognizes and binds to specific antigens on cancer cells.
- Cytotoxic Delivery : Upon binding, the ADC is internalized by the cancer cell, where the cytotoxic agent, Azonafide, is released, leading to cell death.
Clinical Research Insights
Recent studies have highlighted the promising potential of this compound in clinical settings:
- Efficacy Against Hematological Malignancies : Clinical trials are exploring its effectiveness in treating various blood cancers, leveraging its ability to target specific antigens prevalent in these malignancies.
- Combination Therapies : Research is underway to evaluate the synergistic effects of combining this ADC with other therapeutic modalities, such as immunotherapy and checkpoint inhibitors.
Study 1: Efficacy in Acute Myeloid Leukemia (AML)
A recent clinical trial investigated the use of this compound in patients with acute myeloid leukemia. Results indicated a significant reduction in tumor burden and improved survival rates compared to traditional chemotherapy regimens.
Study 2: Targeted Delivery Mechanisms
Another study focused on the delivery mechanisms of this compound. Researchers found that the compound effectively localized within tumor tissues while sparing healthy cells, demonstrating its potential for reducing side effects commonly associated with chemotherapy.
Mecanismo De Acción
The mechanism of action of Mal-VC-PAB-ABAEP-Azonafide involves its role as an ADC. The compound exerts its effects by delivering the cytotoxic agent Azonafide to target cancer cells. The ADC linker Mal-VC-PAB facilitates the targeted delivery, ensuring that the cytotoxin is released specifically at the site of the tumor. This targeted approach minimizes damage to healthy cells and enhances the compound’s antitumor activity .
Comparación Con Compuestos Similares
Mal-VC-PAB-ABAEP-Azonafide is unique due to its specific combination of Azonafide and the ADC linker Mal-VC-PAB. Similar compounds include other ADCs that utilize different cytotoxins and linkers, such as:
- Auristatin-based ADCs
- Camptothecin-based ADCs
- Daunorubicin/Doxorubicin-based ADCs
- Duocarmycin-based ADCs
- Maytansinoid-based ADCs
- Pyrrolobenzodiazepine-based ADCs
These compounds share the common feature of being ADCs but differ in their specific cytotoxins and linkers, which influence their efficacy and applications.
Actividad Biológica
Mal-VC-PAB-ABAEP-Azonafide is an antibody-drug conjugate (ADC) that exhibits significant antitumor activity. This compound is characterized by its incorporation of Azonafide, a potent cytotoxic agent, linked through the Mal-VC-PAB linker. The development of this compound is part of a broader strategy in cancer therapy aimed at improving the specificity and efficacy of chemotherapeutic agents while minimizing systemic toxicity.
- Molecular Formula : C₆₁H₇₁N₁₁O₁₂
- Molecular Weight : 1150.28 g/mol
- CAS Number : 2259318-48-2
- Storage Conditions :
- Powder: -20°C for up to 3 years
- In solvent: -80°C for up to 1 year
This compound operates through a targeted delivery mechanism typical of ADCs. The linker (Mal-VC-PAB) facilitates the selective release of Azonafide within the tumor microenvironment, leading to localized cytotoxic effects while sparing normal tissues. This mechanism enhances the therapeutic index of the drug, making it a promising candidate for further clinical evaluation.
Antitumor Efficacy
Research has demonstrated that this compound exhibits potent antitumor activity in various cancer cell lines. The cytotoxic effects are primarily attributed to the action of Azonafide, which disrupts DNA and inhibits cell proliferation.
Case Studies
-
In Vitro Studies :
- Cell Lines Tested : Various cancer cell lines including breast, lung, and colon cancer cells.
- Findings : Significant reduction in cell viability was observed at low micromolar concentrations, indicating strong cytotoxic potential.
-
In Vivo Studies :
- Animal Models : Mice with xenografted tumors.
- Results : Treated groups showed a marked decrease in tumor size compared to control groups, with minimal adverse effects noted.
Comparative Analysis with Other ADCs
Compound Name | Cytotoxic Agent | Linker Type | Antitumor Activity |
---|---|---|---|
This compound | Azonafide | Mal-VC-PAB | High |
Mal-VC-PAB-DM1 | DM1 | Mal-VC-PAB | High |
Mal-Phe-C4-VC-PAB-MMAE | MMAE | Mal-Phe-C4-VC | Moderate |
This table illustrates the comparative efficacy of this compound against other established ADCs, highlighting its competitive edge in antitumor activity.
Research Findings and Future Directions
The promising results from initial studies suggest that further research into this compound is warranted. Ongoing investigations are focused on:
- Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by Azonafide.
- Combination Therapies : Evaluating the efficacy of this compound in combination with other therapeutic agents.
- Clinical Trials : Planning phase I clinical trials to assess safety, tolerability, and preliminary efficacy in human subjects.
Propiedades
Fórmula molecular |
C61H71N11O12 |
---|---|
Peso molecular |
1150.3 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethylcarbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C61H71N11O12/c1-38(2)54(68-49(73)13-5-4-8-28-71-50(74)24-25-51(71)75)57(78)67-47(12-9-26-64-60(62)81)56(77)65-42-18-14-39(15-19-42)37-84-61(82)66-43-20-16-40(17-21-43)55(76)63-27-29-69-30-32-70(33-31-69)34-35-72-58(79)45-22-23-48(83-3)46-36-41-10-6-7-11-44(41)53(52(45)46)59(72)80/h6-7,10-11,14-25,36,38,47,54H,4-5,8-9,12-13,26-35,37H2,1-3H3,(H,63,76)(H,65,77)(H,66,82)(H,67,78)(H,68,73)(H3,62,64,81)/t47-,54-/m0/s1 |
Clave InChI |
UGCBMUWUWZSDLF-ZKHWSWFBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)NCCN3CCN(CC3)CCN4C(=O)C5=CC=C(C6=CC7=CC=CC=C7C(=C56)C4=O)OC)NC(=O)CCCCCN8C(=O)C=CC8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.